molecular formula C38H30O3P2 B13389188 Rel-4-((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan

Rel-4-((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan

Cat. No.: B13389188
M. Wt: 596.6 g/mol
InChI Key: MTUFQNLKOKETSN-YQOBSMRKSA-N
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Description

Rel-4-(®-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan is a complex organic compound featuring a dibenzo[b,d]furan core with two phosphane groups attached to methoxyphenyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-4-(®-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan typically involves multi-step organic reactions. The key steps include:

    Formation of the dibenzo[b,d]furan core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of phosphane groups: The phosphane groups are introduced via substitution reactions, where the dibenzo[b,d]furan core reacts with phosphane reagents under controlled conditions.

    Attachment of methoxyphenyl and phenyl substituents: These substituents are added through further substitution reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-4-(®-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan can undergo various chemical reactions, including:

    Oxidation: The phosphane groups can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methoxyphenyl and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphane groups would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Rel-4-(®-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry and catalysis.

    Biology: The compound may have potential as a probe for studying biological systems due to its unique structural features.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: The compound’s stability and reactivity make it suitable for use in materials science and organic electronics.

Mechanism of Action

The mechanism by which Rel-4-(®-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it could interact with specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan derivatives: These compounds share the dibenzo[b,d]furan core but differ in their substituents.

    Phosphane-containing compounds: These compounds contain phosphane groups but may have different core structures.

Uniqueness

Rel-4-(®-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan is unique due to the specific arrangement of its substituents and the presence of both methoxyphenyl and phenyl groups attached to the phosphane moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C38H30O3P2

Molecular Weight

596.6 g/mol

IUPAC Name

(R)-(2-methoxyphenyl)-[6-[(2-methoxyphenyl)-phenylphosphanyl]dibenzofuran-4-yl]-phenylphosphane

InChI

InChI=1S/C38H30O3P2/c1-39-31-21-9-11-23-33(31)42(27-15-5-3-6-16-27)35-25-13-19-29-30-20-14-26-36(38(30)41-37(29)35)43(28-17-7-4-8-18-28)34-24-12-10-22-32(34)40-2/h3-26H,1-2H3/t42-,43+

InChI Key

MTUFQNLKOKETSN-YQOBSMRKSA-N

Isomeric SMILES

COC1=CC=CC=C1[P@@](C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5[P@@](C6=CC=CC=C6)C7=CC=CC=C7OC

Canonical SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7OC

Origin of Product

United States

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